molecular formula C11H7N B3339218 3-Ethynylisoquinoline CAS No. 86520-97-0

3-Ethynylisoquinoline

Cat. No.: B3339218
CAS No.: 86520-97-0
M. Wt: 153.18 g/mol
InChI Key: QORFAVRMLCVVPW-UHFFFAOYSA-N
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Description

3-Ethynylisoquinoline is an N-heterocyclic aromatic compound formed via the reaction between the 2-cyanophenyl radical (C₆H₄CN•) and vinylacetylene (C₄H₄) under astrochemically relevant conditions . Its synthesis deviates from the standard Hückel Aromaticity via Vinylacetylene Addition (HAVA) mechanism observed in polycyclic aromatic hydrocarbon (PAH) formation, instead involving a unique pathway with fewer hydrogen migration steps and elevated energy barriers . The compound’s structure includes a nitrogen atom within the aromatic ring, derived from the cyano group of the precursor radical, which significantly influences its reactivity and stability .

Properties

IUPAC Name

3-ethynylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h1,3-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORFAVRMLCVVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517609
Record name 3-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86520-97-0
Record name 3-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylisoquinoline typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and an alkyne. For this compound, the starting materials are usually 3-iodoisoquinoline and a terminal alkyne. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Hydrogenation of the ethynyl group can yield ethyl derivatives.

    Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of 3-isoquinolinecarboxaldehyde.

    Reduction: Formation of 3-ethylisoquinoline.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Ethynylisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynylisoquinoline largely depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The ethynyl group can interact with various molecular targets, including proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Key Research Findings

Role of Cyano Groups: The cyano group in ortho positions lowers energy barriers for naphthonitriles but complicates this compound synthesis due to steric and electronic effects .

Nitrogen’s Impact: The incorporation of nitrogen into the aromatic ring destabilizes transition states, increasing energy barriers by ~40–50 kcal/mol compared to non-heterocyclic analogs .

Radical-Mediated Pathways: Post-cyclization reactions with hydrogen radicals may bypass high-energy steps, enabling this compound formation in molecular clouds .

Biological Activity

3-Ethynylisoquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure with a fused benzene and pyridine ring. The presence of the ethynyl group enhances its reactivity and biological profile.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Klebsiella pneumoniae8
Pseudomonas aeruginosa64

These results indicate that this compound is particularly effective against Klebsiella pneumoniae, suggesting potential applications in treating infections caused by this pathogen .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A recent study assessed its efficacy against the H5N1 influenza virus, showing a notable inhibition rate of 91.2% with low cytotoxicity . This suggests that modifications to the ethynyl group or the isoquinoline core could enhance antiviral potency.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa30.98
HCT11622.7
MCF-74.12

These findings indicate strong anticancer activity, particularly against MCF-7 cells, a breast cancer cell line . The mechanism of action appears to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to cell death .

Case Studies and Research Findings

  • Antimycobacterial Activity : A series of quinolinone-thiosemicarbazone hybrids were synthesized based on the structure of this compound. These compounds exhibited excellent activity against Mycobacterium tuberculosis, with some derivatives surpassing standard treatments like isoniazid .
  • Structure-Activity Relationship (SAR) : QSAR studies have indicated that the biological activity of derivatives can be predicted based on their molecular descriptors such as van der Waals volume and electronegativity . These insights can guide further synthetic modifications to enhance efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynylisoquinoline
Reactant of Route 2
Reactant of Route 2
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